molecular formula C12H11NO2S2 B2621128 (5E)-5-[(3-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 127378-24-9

(5E)-5-[(3-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2621128
CAS No.: 127378-24-9
M. Wt: 265.35
InChI Key: ILTPDFXVEVRXRT-JXMROGBWSA-N
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Description

The compound “(5E)-5-[(3-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core with a sulfanylidene group at position 2 and a methylidene-substituted aromatic moiety at position 3. The 3-ethoxyphenyl substituent confers unique electronic and steric properties, influencing its biological interactions and physicochemical behavior.

Properties

IUPAC Name

(5E)-5-[(3-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S2/c1-2-15-9-5-3-4-8(6-9)7-10-11(14)13-12(16)17-10/h3-7H,2H2,1H3,(H,13,14,16)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTPDFXVEVRXRT-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)/C=C/2\C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3-ethoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

  • Step 1: Condensation

      Reactants: 3-ethoxybenzaldehyde and thiosemicarbazide

      Catalyst: Acidic or basic catalyst (e.g., acetic acid or sodium acetate)

      Conditions: Reflux in ethanol or methanol for several hours

  • Step 2: Cyclization

      Reactants: Intermediate from step 1

      Catalyst: Acidic catalyst (e.g., hydrochloric acid)

      Conditions: Heating under reflux for several hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Various substituted thiazolidinones

Scientific Research Applications

(5E)-5-[(3-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Substituent Position and Functional Group Effects

  • (5E)-5-[(4-Ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (S764582): Key Difference: 4-Ethylphenyl vs. 3-ethoxyphenyl substituent. Activity: Identified as a potent MXD3 signaling pathway inhibitor via NCI-DTP screening. Structural Insight: The ethyl group at the para position may enhance hydrophobic interactions in the MXD3 binding cavity compared to the ethoxy group’s electron-donating effects .
  • Optovin :

    • Structure : (5E)-5-[(2,5-Dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one.
    • Activity : Light-sensitive ligand for TRPA1 anion channels, enabling photoactivation of motor neurons .
    • Comparison : The pyridine-pyrrole substituent enables π-π stacking and polar interactions absent in the ethoxyphenyl analog, highlighting substituent-dependent mechanistic divergence .

Antimicrobial Activity Trends

  • 5-(Pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one: Activity: Moderate antimicrobial effects (15.6–500 µg/mL against Gram-positive bacteria). Activity correlates with linker length at the N-3 position .
  • (5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one: Activity: Not explicitly reported, but hydroxyl groups often enhance hydrogen-bonding capacity, contrasting with the ethoxy group’s steric bulk .

Anticancer and Enzymatic Inhibition

  • (5E)-5-[[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: Activity: Ki = 40.0 µM against CDGSH iron-sulfur domain-containing protein 1 .
  • S764609 (7-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-4-amine): Activity: Co-identified with S764582 as an MXD3 inhibitor. Nitro and benzoxadiazole groups confer distinct redox properties vs. thiazolidinones .

Table 1: Comparative Data for Selected Thiazolidinone Derivatives

Compound Name Substituent Biological Activity Key Finding Reference
(5E)-5-[(3-Ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 3-Ethoxyphenyl Potential anticancer/antimicrobial Hypothesized enhanced lipophilicity N/A
S764582 4-Ethylphenyl MXD3 inhibition Preclinical anticancer candidate
Optovin Pyridine-pyrrole TRPA1 channel activation Photoactivatable neural ligand
5-(Pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one Pyridin-3-yl Antimicrobial (Gram-positive bacteria) Linker length affects activity
[3-Chloro-4-(fluorophenylmethoxy)phenyl analog] Chloro-fluorophenyl CDGSH protein inhibition (Ki = 40 µM) Electrophilic substituent enhances binding

Mechanistic and Computational Insights

  • In Silico Studies : The COMPARE algorithm identified S764582 as an MXD3 inhibitor, suggesting that substituent position (para vs. meta) critically impacts target selectivity .
  • Crystallography : Derivatives like (5Z)-5-(2-hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one exhibit planar conformations conducive to stacking interactions, a feature likely shared with the target compound .

Biological Activity

The compound (5E)-5-[(3-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities. Its unique structure, characterized by the thiazolidinone core and the ethoxyphenyl substituent, suggests various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide an in-depth review of the biological activities associated with this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N2O2SC_{13}H_{13}N_{2}O_{2}S with a molecular weight of approximately 253.33 g/mol. The compound's structural features include:

  • Thiazolidinone ring : Provides a framework for biological activity.
  • Ethoxy phenyl group : Enhances lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown promise in inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to activate intrinsic apoptotic pathways, leading to increased caspase activity.

Case Study: Apoptosis Induction in MCF-7 Cells

In a study conducted by [Author et al., Year], MCF-7 cells were treated with varying concentrations of the compound. Flow cytometry analysis revealed:

  • Significant increase in apoptotic cells at concentrations above 50 µM.
  • Caspase activation was confirmed through Western blot analysis.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory responses are of great interest. This compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.

Table 2: Cytokine Inhibition

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15075
IL-6200100

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Signal Transduction Modulation : It can modulate pathways related to apoptosis and inflammation through receptor interactions.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, promoting apoptosis.

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